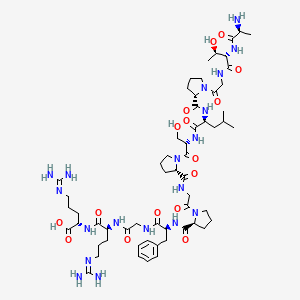
ERKtide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ERKtide is a peptide substrate for extracellular regulated protein kinase 2 (ERK2), a eukaryotic protein kinase whose activity is regulated by mitogenic stimuli . This compound plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival .
Méthodes De Préparation
ERKtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
ERKtide undergoes various chemical reactions, including phosphorylation by ERK2. This phosphorylation event is crucial for its role as a substrate in the MAPK pathway . Common reagents used in these reactions include adenosine triphosphate (ATP) and magnesium ions, which are necessary for the kinase activity of ERK2 . The major product formed from these reactions is the phosphorylated form of this compound, which can then participate in downstream signaling events .
Applications De Recherche Scientifique
ERKtide is widely used in scientific research, particularly in studies related to cell signaling and kinase activity . It serves as a valuable tool for investigating the MAPK pathway and its role in various cellular processes. In biology and medicine, this compound is used to study the mechanisms of diseases such as cancer, where dysregulation of the MAPK pathway is often observed . Additionally, this compound is employed in drug discovery and development, where it helps in identifying potential therapeutic targets and evaluating the efficacy of kinase inhibitors .
Mécanisme D'action
ERKtide exerts its effects by serving as a substrate for ERK2, which phosphorylates it in response to mitogenic stimuli . This phosphorylation event triggers a cascade of downstream signaling events that regulate various cellular processes. The molecular targets involved in this pathway include other kinases, transcription factors, and regulatory proteins that modulate gene expression and cellular behavior .
Comparaison Avec Des Composés Similaires
ERKtide is unique in its specificity for ERK2, making it a valuable tool for studying this particular kinase . Similar compounds include other peptide substrates for kinases such as protein kinase A (PKA) and protein kinase C (PKC), which are involved in different signaling pathways . The specificity of this compound for ERK2 allows researchers to selectively investigate the MAPK pathway without interference from other kinases .
Propriétés
Formule moléculaire |
C58H93N19O16 |
|---|---|
Poids moléculaire |
1312.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H93N19O16/c1-31(2)25-37(71-52(88)41-18-10-23-76(41)45(82)29-68-54(90)46(33(4)79)74-47(83)32(3)59)50(86)73-39(30-78)55(91)77-24-12-17-40(77)51(87)67-28-44(81)75-22-11-19-42(75)53(89)72-38(26-34-13-6-5-7-14-34)48(84)66-27-43(80)69-35(15-8-20-64-57(60)61)49(85)70-36(56(92)93)16-9-21-65-58(62)63/h5-7,13-14,31-33,35-42,46,78-79H,8-12,15-30,59H2,1-4H3,(H,66,84)(H,67,87)(H,68,90)(H,69,80)(H,70,85)(H,71,88)(H,72,89)(H,73,86)(H,74,83)(H,92,93)(H4,60,61,64)(H4,62,63,65)/t32-,33+,35-,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1 |
Clé InChI |
GVQSPUWQYAREMP-YZBIGILASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


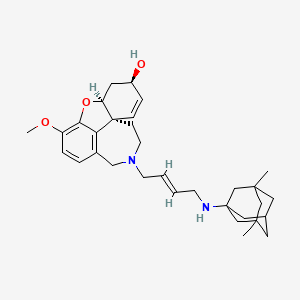
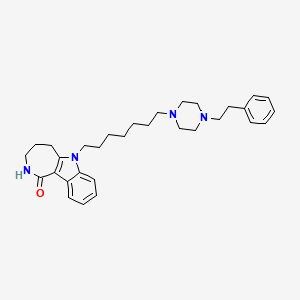
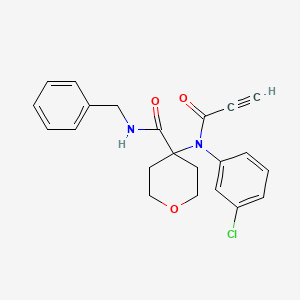
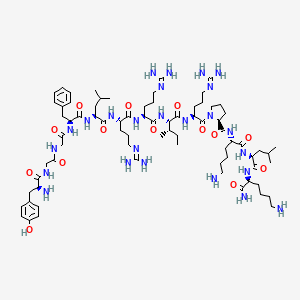
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
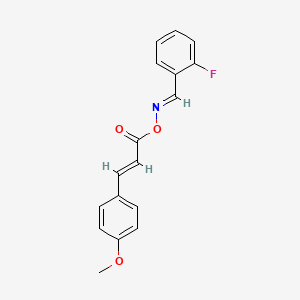
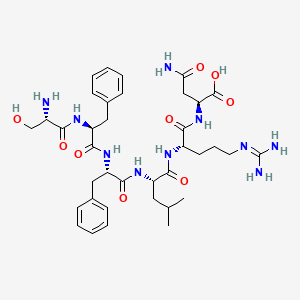
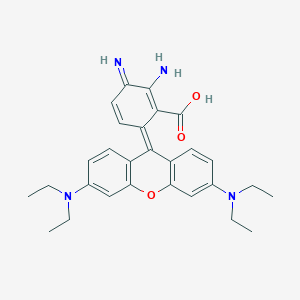
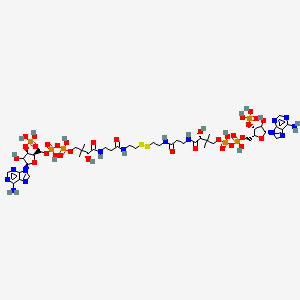
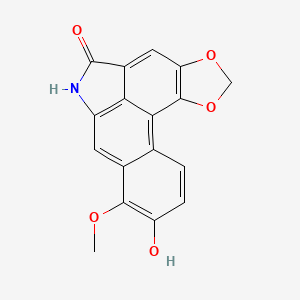

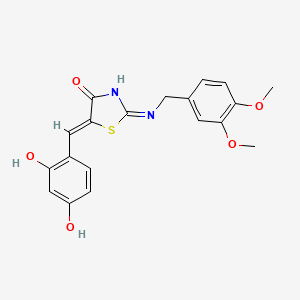
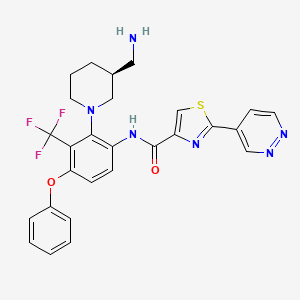
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
